molecular formula C10H21NO6 B1667103 Amino-PEG4-CH2CO2H CAS No. 195071-49-9

Amino-PEG4-CH2CO2H

Cat. No.: B1667103
CAS No.: 195071-49-9
M. Wt: 251.28 g/mol
InChI Key: NPRAKTLKDKKZAV-UHFFFAOYSA-N
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Description

Amino-PEG4-CH2CO2H, also known as Amino-PEG4-Carboxylic Acid, is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. This compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Preparation Methods

The synthesis of Amino-PEG4-CH2CO2H involves a multi-step reaction process. One common synthetic route includes the following steps :

    Triethylamine in Tetrahydrofuran: The initial step involves the reaction of triethylamine with tetrahydrofuran.

    Sodium Azide in N,N-Dimethylformamide: The intermediate product is then reacted with sodium azide in N,N-dimethylformamide under heating conditions.

    Jones Reagent: Finally, the product is treated with Jones reagent to yield this compound.

Chemical Reactions Analysis

Amino-PEG4-CH2CO2H undergoes various types of chemical reactions, including substitution and condensation reactions :

    Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.

    Condensation Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form amide bonds.

Scientific Research Applications

Amino-PEG4-CH2CO2H has a wide range of applications in scientific research :

    Chemistry: It is used as a PEG linker in the synthesis of various compounds, enhancing solubility and stability.

    Biology: The compound is utilized in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules.

    Medicine: this compound is employed in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

    Industry: It is used in the production of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Amino-PEG4-CH2CO2H involves its reactive functional groups:

    Amino Group: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.

    Carboxylic Acid Group: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form amide bonds.

Comparison with Similar Compounds

Amino-PEG4-CH2CO2H is unique due to its specific functional groups and PEG spacer :

    Similar Compounds: Other similar compounds include Amino-PEG2-Carboxylic Acid, Amino-PEG3-Carboxylic Acid, and Amino-PEG6-Carboxylic Acid.

    Uniqueness: The PEG spacer in this compound enhances its solubility in aqueous media, making it particularly useful in applications requiring high solubility and stability.

Properties

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRAKTLKDKKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594283
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195071-49-9
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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